2-フェニルピロリジン-2-カルボン酸

説明

2-Phenyl-pyrrolidine-2-carboxylic acid is a compound that can be associated with a class of pyrrolidine carboxylic acids, which are known for their presence in various chemical reactions and potential applications in crystal engineering, catalysis, and pharmaceuticals. Although the provided papers do not directly discuss 2-Phenyl-pyrrolidine-2-carboxylic acid, they provide insights into the behavior of structurally related compounds, such as pyrrolidine carboxylic acids and pyridinecarboxylic acids, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrrolidine carboxylic acid derivatives, including those with phenyl substitutions, often involves strategies that allow for the introduction of diverse side chains and protecting groups suitable for further chemical transformations. For instance, the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives has been described, highlighting the methods for constructing oligomers both in solution and on solid phase . This suggests that similar methodologies could be adapted for the synthesis of 2-Phenyl-pyrrolidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrrolidine carboxylic acids is characterized by the presence of a five-membered ring and a carboxylic acid group. The structural analysis of related compounds, such as pyrazinecarboxylic acids, reveals the importance of hydrogen bonding in the self-assembly of these molecules in crystal structures . The carboxylic acid group forms specific hydrogen bonds, which are crucial for the molecular organization and could be relevant for the crystal engineering of 2-Phenyl-pyrrolidine-2-carboxylic acid.

Chemical Reactions Analysis

Pyrrolidine carboxylic acids are versatile in chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions, facilitating the monoarylation of anilines with aryl halides . This indicates that the pyrrolidine carboxylic acid moiety can play a significant role in catalysis, potentially including reactions involving 2-Phenyl-pyrrolidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxylic acids are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their acidity and ability to form hydrogen bonds, which can affect their solubility and melting points. The analysis of related compounds shows that the introduction of substituents, such as a phenyl group, can impact the compound's reactivity and interaction with other molecules . Additionally, the adsorption properties of pyridinecarboxylic acids on surfaces like graphite suggest that similar compounds could exhibit interesting surface interaction behaviors .

科学的研究の応用

医薬品化学: 神経変性疾患治療

2-フェニルピロリジン誘導体は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に有望であることが示されています . この化合物は、神経伝達物質活性を調節し、神経保護効果を発揮するため、これらの病状を標的にした治療薬の開発のための貴重な足場となります。

有機合成: キラリティーリガンドの開発

有機合成において、2-フェニルピロリジン-2-カルボン酸は、キラルリガンドまたはビルディングブロックとして役立ちます。 その立体化学は、特に不斉合成において有用であり、医薬品にとって重要なエナンチオマー的に純粋な化合物を生成するのに役立ちます .

プロテオミクス: タンパク質相互作用研究

この化合物は、プロテオミクス研究で使用され、タンパク質相互作用を研究するために使用できます。 そのユニークな構造は、タンパク質のフォールディングと安定性に影響を与える可能性があり、タンパク質のダイナミクスと機能を理解するためのツールとなります .

ナノテクノロジー: ナノマテリアルの表面改質

2-フェニルピロリジン-2-カルボン酸を含むカルボン酸は、カーボンナノチューブの表面改質を支援します。 この用途は、さまざまな技術的用途において、強化された特性を持つポリマーナノマテリアルを製造する上で重要です .

創薬: 生物活性化合物の足場

2-フェニルピロリジン-2-カルボン酸の中心部分であるピロリジン環は、創薬において広く使用されています。 これは、非平面性と、薬物分子に立体化学的複雑さを導入できることから、新規生物活性化合物を創製するための汎用性の高い足場として役立ちます .

ペプチド合成: 二次構造模倣体

2-フェニルピロリジン-2-カルボン酸は、特に二次構造模倣体の作成において、ペプチド合成で使用されます。 これは、ペプチドに特定のコンフォメーションを誘導することができ、ペプチドベースの相互作用の研究とペプチド治療薬の設計に役立ちます .

酵素阻害: アルデヒド毒性の予防

研究によると、2-フェニルピロリジン誘導体は、アセトアルデヒド脱水素酵素2(ALDH2)酵素を介したアルデヒド毒性を防ぐのに効果的である可能性があります。 これは、アルデヒド代謝に関連する状態の治療に可能性があります .

化学的タンパク質およびペプチド合成

2-フェニルプロリンは、ユニークなアミノ酸として、化学的に修飾されたタンパク質やペプチドの合成に使用されます。 ペプチドへの組み込みは、潜在的な治療用途を持つ新規構造につながる可能性があります .

作用機序

Target of Action

It’s known that pyrrolidine derivatives, which include 2-phenylpyrrolidine-2-carboxylic acid, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Relevant Papers Several papers have been published on the topic of pyrrolidine derivatives, including a review on the use of the pyrrolidine ring in drug discovery , a paper on the stereoselective synthesis of new (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid analogues , and a paper on the insights about pyrrolidine core skeletons in pharmacology .

生化学分析

Biochemical Properties

Pyrrolidine derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

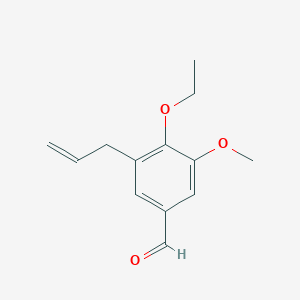

IUPAC Name |

2-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAXKUDMMFGQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390105 | |

| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25860-44-0 | |

| Record name | 2-Phenyl-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25860-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)